molecular formula C18H23NO3 B1585863 (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone CAS No. 289677-10-7

(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone

Cat. No. B1585863
M. Wt: 301.4 g/mol
InChI Key: WWXZRKUEKAWUDO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first discovered and synthesized by scientists at Cylene Pharmaceuticals in 2008. Since then, CX-5461 has gained significant attention as a potential cancer therapeutic due to its ability to selectively kill cancer cells while sparing normal cells.

Mechanism Of Action

(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone works by binding to the DNA template of RNA polymerase I and preventing the formation of the transcription initiation complex. This leads to a decrease in the production of ribosomal RNA, which in turn leads to a decrease in the production of ribosomes. This decrease in ribosome production triggers a stress response in cancer cells, leading to cell cycle arrest and ultimately cell death.

Biochemical And Physiological Effects

(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone has also been shown to induce the expression of interferon-stimulated genes, which are involved in the innate immune response to viral infections.

Advantages And Limitations For Lab Experiments

One advantage of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially effective cancer therapeutic with fewer side effects than traditional chemotherapy. However, (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone has some limitations in lab experiments, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone. One area of interest is the development of combination therapies that include (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone and other cancer therapeutics. Another area of interest is the identification of biomarkers that can predict response to (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone treatment. Finally, there is interest in the development of (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone analogs with improved pharmacokinetic properties and potency.

Scientific Research Applications

(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone has been extensively studied for its potential use in cancer therapy. It has been shown to be effective against a wide range of cancer types, including breast, ovarian, and pancreatic cancer. (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. Cancer cells have a higher demand for ribosomes due to their increased rate of cell division, making them more susceptible to (R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone-induced cell death.

properties

IUPAC Name

(4R)-4-benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(11-10-14-6-4-5-7-14)19-16(13-22-18(19)21)12-15-8-2-1-3-9-15/h1-3,8-9,14,16H,4-7,10-13H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXZRKUEKAWUDO-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2C(COC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CCC(=O)N2[C@@H](COC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374119
Record name (4R)-4-Benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone

CAS RN

289677-10-7
Record name (4R)-4-Benzyl-3-(3-cyclopentylpropanoyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone
Reactant of Route 2
Reactant of Route 2
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone
Reactant of Route 3
Reactant of Route 3
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone
Reactant of Route 4
Reactant of Route 4
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone
Reactant of Route 5
Reactant of Route 5
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(R)-3-(3-Cyclopentyl-1-oxopropyl)-(1-phenylmethyl)-2-oxazolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.